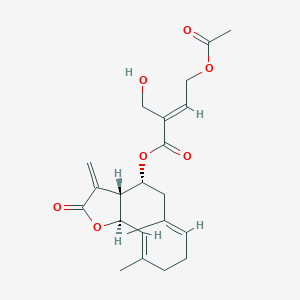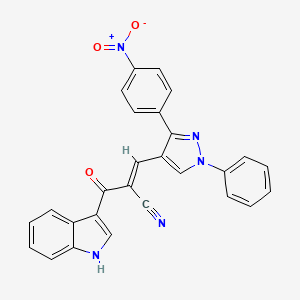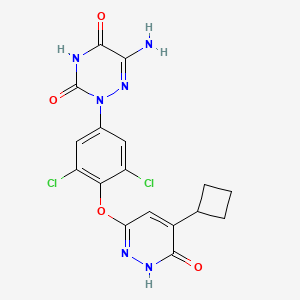
THR-|A modulator-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THR-|A modulator-2 is a compound that acts as a modulator for thyroid hormone receptors, specifically targeting the beta isoform (THR-β). This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications, particularly in metabolic and neurodegenerative disorders .
Métodos De Preparación
The synthesis of THR-|A modulator-2 involves several steps, including the preparation of aryltriazinones. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
THR-|A modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
THR-|A modulator-2 has a wide range of scientific research applications:
Chemistry: It is used in the study of thyroid hormone receptor modulation and the development of new synthetic methodologies.
Biology: The compound is utilized in research on thyroid hormone signaling pathways and their role in various physiological processes.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
THR-|A modulator-2 exerts its effects by binding to the thyroid hormone receptor beta isoform (THR-β). This binding activates the receptor, leading to the modulation of gene transcription and subsequent physiological effects. The molecular targets and pathways involved include the regulation of genes related to cholesterol and fatty acid metabolism, as well as pathways involved in neuronal development and remyelination .
Comparación Con Compuestos Similares
THR-|A modulator-2 can be compared with other thyroid hormone receptor beta agonists, such as sobetirome (GC-1), resmetirom (MGL-3196), and VK2809. These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications. For example, sobetirome and resmetirom have shown promise in lowering lipid levels and improving liver function, while VK2809 is being investigated for its effects on cholesterol and fatty acid metabolism .
Conclusion
This compound is a compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic development. Further studies are needed to fully understand its potential and optimize its applications.
Propiedades
Fórmula molecular |
C17H14Cl2N6O4 |
|---|---|
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
6-amino-2-[3,5-dichloro-4-[(5-cyclobutyl-6-oxo-1H-pyridazin-3-yl)oxy]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14Cl2N6O4/c18-10-4-8(25-17(28)21-16(27)14(20)24-25)5-11(19)13(10)29-12-6-9(7-2-1-3-7)15(26)23-22-12/h4-7H,1-3H2,(H2,20,24)(H,23,26)(H,21,27,28) |
Clave InChI |
KVRZPDIDTYFKQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC(=NNC2=O)OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


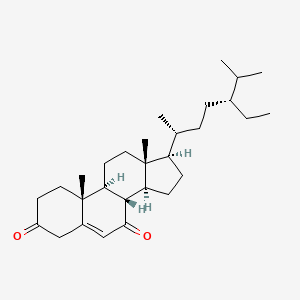

![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
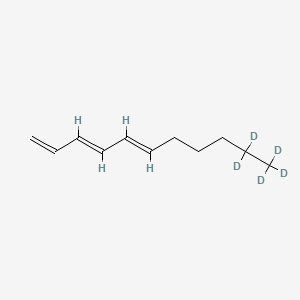
![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)


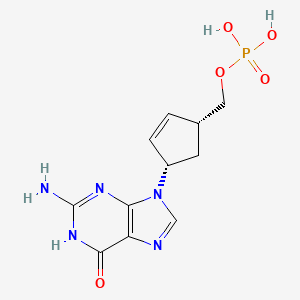
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
